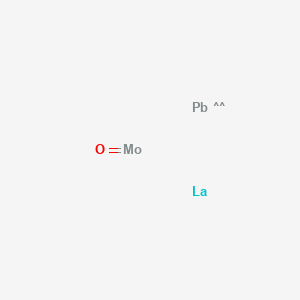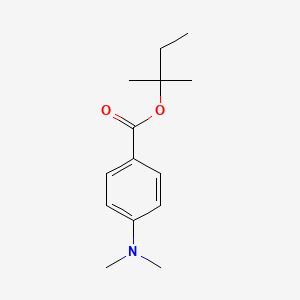
3,3'-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is a complex organic compound characterized by its unique structure, which includes two hexahydroindenone moieties connected by an ethane-1,2-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexahydroindenone units.
Formation of the Ethane-1,2-diyl Linker: The ethane-1,2-diyl linker is introduced through a coupling reaction, often using a suitable reagent such as a dihalide or a diol.
Coupling Reaction: The hexahydroindenone units are then coupled with the ethane-1,2-diyl linker under specific reaction conditions, which may include the use of a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxyl or carbonyl derivatives.
Reduction: May yield alcohol derivatives.
Substitution: May yield various substituted derivatives depending on the substituent introduced.
科学的研究の応用
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) has several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceutical Research: Investigation of its potential biological activity and therapeutic applications.
作用機序
The mechanism of action of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) depends on its specific application
Binding to Receptors: If used in a biological context, it may bind to specific receptors or enzymes, modulating their activity.
Chemical Interactions: In materials science, it may interact with other molecules or materials to impart desired properties.
類似化合物との比較
Similar Compounds
3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid: A compound with a similar ethane-1,2-diyl linker but different functional groups.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Another compound with a different core structure but similar linker.
Uniqueness
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is unique due to its specific combination of hexahydroindenone units and the ethane-1,2-diyl linker, which imparts distinct chemical and physical properties.
特性
CAS番号 |
168642-27-1 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
3-[2-(2-oxo-3,3a,4,5,6,7-hexahydroinden-1-yl)ethyl]-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C20H26O2/c21-19-11-13-5-1-3-7-15(13)17(19)9-10-18-16-8-4-2-6-14(16)12-20(18)22/h13-14H,1-12H2 |
InChIキー |
MFTWESFJWFQLQD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C(=O)CC2C1)CCC3=C4CCCCC4CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


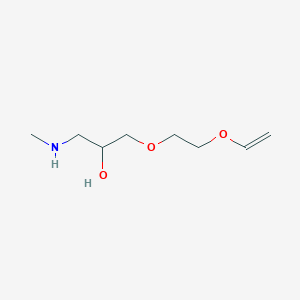
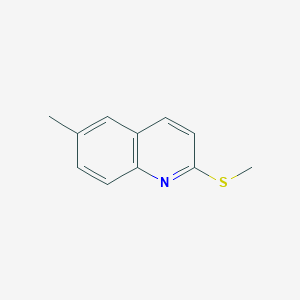

![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
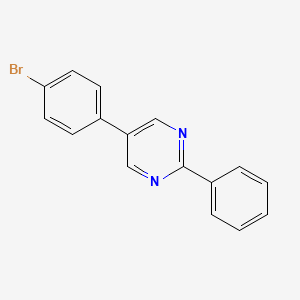
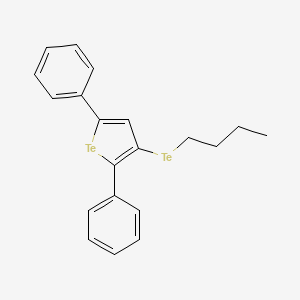

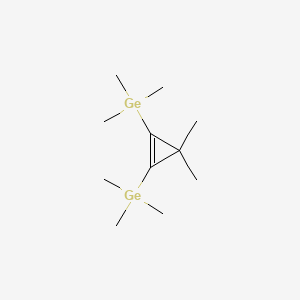
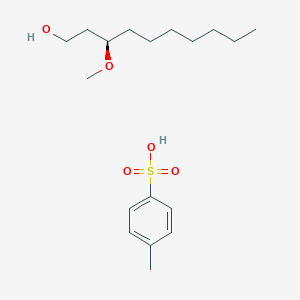
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
